5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile
CAS No.:
Cat. No.: VC13253168
Molecular Formula: C12H7N7
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7N7 |
|---|---|
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 6-amino-5-prop-2-enylpyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |
| Standard InChI | InChI=1S/C12H7N7/c1-2-3-19-11(16)7(4-13)10-12(19)18-9(6-15)8(5-14)17-10/h2H,1,3,16H2 |
| Standard InChI Key | ZIPXXLLMOZRNBH-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
| Canonical SMILES | C=CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
Introduction
5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyrazine core with multiple functional groups, including allyl, amino, and tricyano substituents. This structure positions it as a promising scaffold for various applications in medicinal chemistry and materials science due to its potential biological activity and electronic properties.
Structural Features
The compound contains:
-
Pyrrolo[2,3-b]pyrazine Core: A bicyclic system combining pyrrole and pyrazine rings.
-
Allyl Group: A three-carbon chain with a double bond (-CH2-CH=CH2) attached to the nitrogen atom at position 5.
-
Amino Group: A primary amine (-NH2) at position 6.
-
Tricyano Substitution: Three nitrile groups (-C≡N) at positions 2, 3, and 7.
This combination of features contributes to its reactivity and potential interactions with biological targets.
Synthesis Pathways
The synthesis of compounds like 5-Allyl-6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile typically involves multi-step protocols using nitrile precursors and cyclization reactions. While specific details for this compound are unavailable in the provided sources, similar heterocycles are synthesized through:
-
Cyclization Reactions: Starting with dinitrile precursors or pyrazine derivatives.
-
Functionalization: Introducing the allyl group via alkylation reactions and the amino group through amination processes.
-
Optimization: Using catalysts or reagents like palladium complexes for regioselective reactions.
Medicinal Chemistry
The compound's heterocyclic framework and functional groups make it a candidate for:
-
Anticancer Agents: Similar pyrrolo-pyrazine derivatives have shown cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation.
-
Antimicrobial Agents: Its structure suggests potential activity against multidrug-resistant bacterial strains.
Material Science
The electron-withdrawing nitrile groups may enhance its utility in:
-
Organic Electronics: As components in semiconductors or photovoltaic devices.
-
Sensors: For detecting environmental pollutants or biological analytes.
Analytical Characterization
The compound can be characterized using standard techniques:
-
NMR Spectroscopy:
-
Proton (H) and Carbon (C) NMR to confirm functional groups.
-
Signals for allyl protons (double bond region ~5–6 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular ion peak corresponding to its molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for nitrile () stretching (~2200 cm).
-
-
X-Ray Crystallography:
-
To determine the precise three-dimensional structure.
-
Biological Activity
Although specific studies on this compound are not available in the sources provided, structurally related compounds have demonstrated:
-
Antiproliferative Activity: By targeting enzymes involved in DNA replication or repair.
-
Antitubercular Activity: Inhibiting bacterial ATP synthase.
Table summarizing potential biological activity:
| Activity | Mechanism of Action | Target Organisms/Cells |
|---|---|---|
| Anticancer | Induction of apoptosis | A549 lung cancer cells |
| Antimicrobial | Inhibition of bacterial enzymes | Staphylococcus aureus |
| Anti-inflammatory | Modulation of cytokine pathways | In vitro studies |
Limitations
-
Lack of detailed experimental data on this specific compound.
-
Limited information on toxicity or pharmacokinetics.
Future Directions
-
Structure–Activity Relationship (SAR) Studies:
-
To optimize biological activity by modifying substituents.
-
-
Docking Studies:
-
To predict binding affinity with biological targets.
-
-
Synthesis Optimization:
-
Development of greener and more efficient synthetic routes.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume